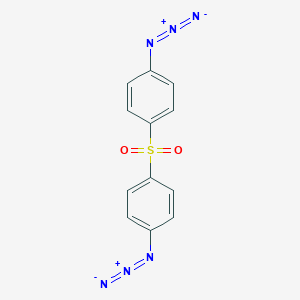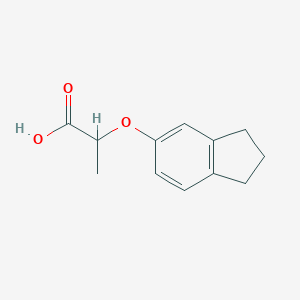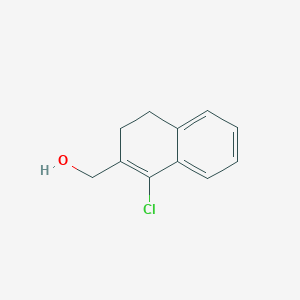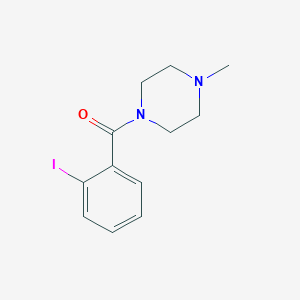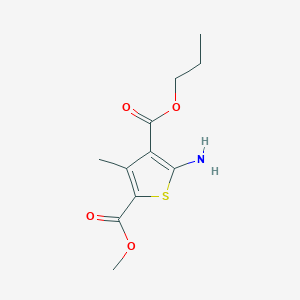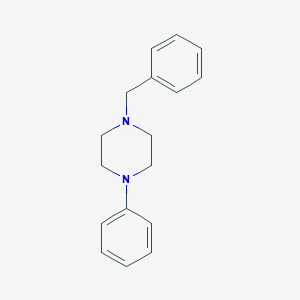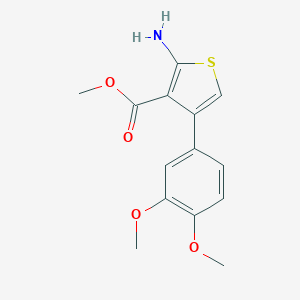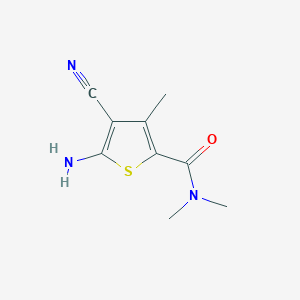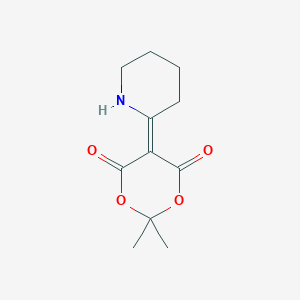
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. Meldrum's acid has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid is not fully understood. However, it is believed that it acts as a nucleophile and a carbonyl activator. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can react with a variety of electrophiles, such as alkyl halides, acyl halides, and imines, to form new carbon-carbon or carbon-nitrogen bonds. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the final product.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has been used in the synthesis of compounds that have shown biological activity, such as antiviral, anti-inflammatory, and anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several advantages for lab experiments. It is a versatile and easy-to-use building block that can be used in a variety of reactions. It has a high yield and purity, which makes it ideal for large-scale synthesis. However, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has some limitations. It is sensitive to moisture and air, and it can decompose under acidic or basic conditions. Therefore, it should be stored in a dry and air-free environment.
Orientations Futures
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several potential future directions. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. It can also be used in the development of new synthetic methodologies. In addition, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can be modified to improve its reactivity and selectivity. Further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid and its potential applications in various fields.
Conclusion:
In conclusion, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid is a versatile organic compound that has been widely used in various scientific research applications. It is a building block that can be used in the synthesis of pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid acts as a nucleophile and a carbonyl activator, and it can react with a variety of electrophiles to form new carbon-carbon or carbon-nitrogen bonds. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid in various fields.
Méthodes De Synthèse
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has been widely used in various scientific research applications. It has been used as a building block in the synthesis of pharmaceuticals, such as antiviral agents, anti-inflammatory agents, and anticancer agents. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it has been used in the synthesis of materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
70912-53-7 |
|---|---|
Nom du produit |
2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione |
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2,2-dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H15NO4/c1-11(2)15-9(13)8(10(14)16-11)7-5-3-4-6-12-7/h12H,3-6H2,1-2H3 |
Clé InChI |
ZYKNYWCWVJXHIW-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=C2CCCCN2)C(=O)O1)C |
SMILES canonique |
CC1(OC(=O)C(=C2CCCCN2)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



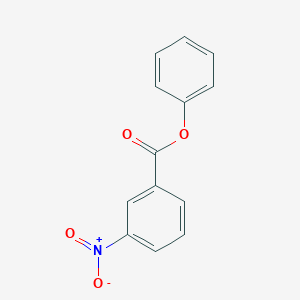
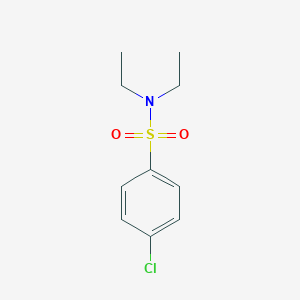
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)
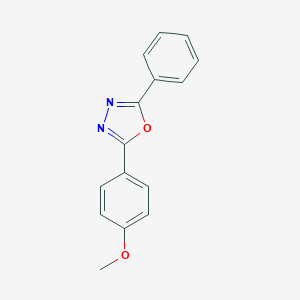
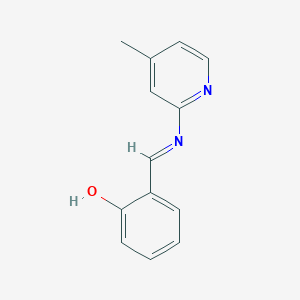
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
